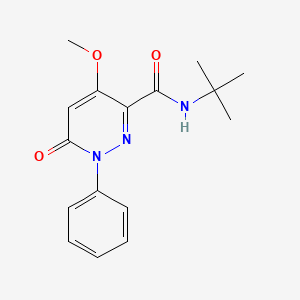

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound that features a tert-butyl group, a methoxy group, and a phenyl group attached to a pyridazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of nitriles with tert-butyl nitrite (TBN) under mild conditions . Another method utilizes di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) to produce N-tert-butyl amides . These reactions typically occur under solvent-free conditions at room temperature, making them efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of tert-butyl nitrite (TBN) as a carbon source and di-tert-butyl dicarbonate with nitriles are practical approaches for industrial applications due to their scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the methoxy group influences the reactivity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite (TBN), di-tert-butyl dicarbonate, and copper(II) triflate (Cu(OTf)2) . These reagents facilitate the formation of N-tert-butyl amides under mild conditions.

Major Products Formed

The major products formed from the reactions of this compound include various amides and substituted pyridazines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Applications De Recherche Scientifique

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group and the methoxy group play crucial roles in the compound’s reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound also features a tert-butyl group and is used in similar applications.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of pharmaceuticals.

2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A compound with similar structural features and applications in organic synthesis.

Activité Biologique

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring system with substituents that enhance its chemical reactivity and biological interactions. The presence of the tert-butyl group contributes to its lipophilicity, while the methoxy and carbonyl functionalities are crucial for its biological activity.

The compound's mechanisms of action are primarily linked to its ability to interact with specific molecular targets within biological systems. Notably:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing cellular signaling pathways related to inflammation and cell proliferation.

These interactions suggest that the compound could serve as a lead structure for developing therapeutics targeting diseases such as cancer and inflammatory disorders.

Antioxidant Properties

Research indicates that derivatives of pyridazine compounds exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that treatment with N-tert-butyl derivatives significantly preserved neuronal integrity and function, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Research focused on the anticancer potential of pyridazine derivatives revealed that this compound exhibited cytotoxic effects against various cancer cell lines, possibly through apoptosis induction mechanisms.

Propriétés

IUPAC Name |

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHBTBQNFDEMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.